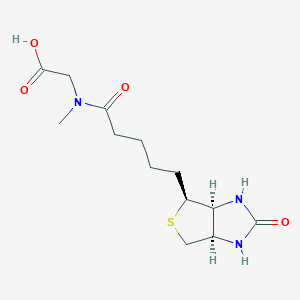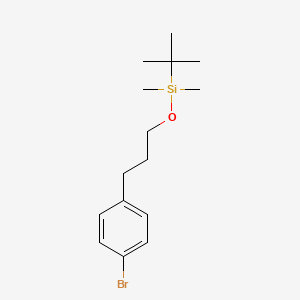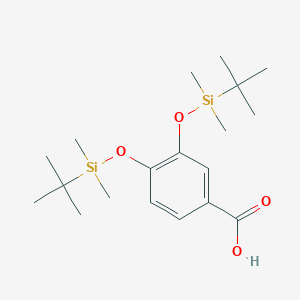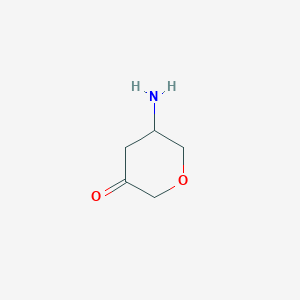
Biotin-sar-oh
説明
Biotin-sar-oh is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It is a compound that plays a significant role in cell growth, fatty acid production, and metabolism of fats and amino acids .
Synthesis Analysis
This compound is synthesized for use in antibody-drug conjugates (ADCs) . The synthesis of biotin and biomass were analyzed after 24 hours of fermentation . The process involves the use of biotin operon genes from various sources, including Pseudomonas putida, which consists of a bioBFHCD cluster and a bioA gene .Molecular Structure Analysis
The molecular structure of this compound is complex, involving a tetrahydroimidizalone ring fused with a tetrahydrothiophene ring, which attaches a valeric acid substituent at one of its carbon atoms . The structure is crucial for its function in various metabolic chemical conversions .Chemical Reactions Analysis
This compound is involved in several chemical reactions, primarily as a coenzyme. It participates in carboxylation reactions that add a carboxyl group (-COOH) to specific substrates . These reactions are crucial for the metabolism of fatty acids, amino acids, and gluconeogenesis .Physical and Chemical Properties Analysis
This compound is a colorless, water-soluble solid at room temperature. It is relatively stable to heat, oxidation, and light, although extreme conditions can lead to its degradation .科学的研究の応用
1. Biotin's Role in Metabolism and Gene Expression
Biotin, a vital vitamin in the B-complex group, is crucial for metabolism and gene expression. It acts as a prosthetic group for biotin-dependent carboxylases, which catalyze essential reactions in gluconeogenesis, fatty acid synthesis, and amino acid catabolism. Biotin's role extends to regulating gene expression, potentially providing insights into its actions in neurological disorders (León-Del-Río, 2019).
2. Biotin in DNA Damage Response and Biotechnology
Biotin exhibits a unique functionality, thanks to its ring structure and carboxyl group, making it pivotal in the cellular response to DNA damage and its applications in biotechnology. Its ability to form strong intermolecular bonds with proteins like streptavidin and covalently bind to complex molecules underscores its significance in scientific research (Keller et al., 2013).
作用機序
Target of Action
Biotin-sar-oh, also known as (+)-Biotin-sarcosine, is primarily used in the synthesis of antibody-drug conjugates (ADCs) . The primary targets of this compound are the specific antigens on the surface of cancer cells .
Mode of Action
This compound acts as a cleavable linker in ADCs . It connects the antibody to the cytotoxic drug, allowing the ADC to deliver the drug specifically to cancer cells. Once the ADC binds to the antigen on the cancer cell, it is internalized, and the linker is cleaved, releasing the cytotoxic drug inside the cell .
Biochemical Pathways
Biotin, a component of this compound, is a crucial cofactor in the central metabolism processes of fatty acids, amino acids, and carbohydrates . It is necessary for the proper functioning of enzymes that transport carboxyl units and fix carbon dioxide . It is involved in various metabolic functions, including gluconeogenesis, lipogenesis, fatty acid biosynthesis, propionate metabolism, and catabolism of branched-chain amino acids .
Pharmacokinetics
The pharmacokinetics of this compound is complex due to its role in ADCs . The antibody part has a long half-life in the human blood system, up to 21 days . The metabolism of ADC molecules is also affected by small cytotoxin agents that are conjugated to antibodies .
Result of Action
The result of this compound’s action is the specific delivery of cytotoxic drugs to cancer cells, leading to their destruction . On a molecular level, the released cytotoxic drug interferes with the cell’s functions, leading to cell death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of drug delivery can be affected by the density of the target antigen on the cancer cells . Additionally, the stability of the compound can be influenced by the pH and enzymatic conditions within the tumor microenvironment .
将来の方向性
生化学分析
Biochemical Properties
Biotin-sar-oh, like its parent compound biotin, plays important roles in a variety of critical metabolic reactions . It interacts with various enzymes, proteins, and other biomolecules. For instance, biotin is known to be a cofactor for carboxylases, enzymes involved in the cellular metabolism of fatty acids and amino acids and in gluconeogenesis . The nature of these interactions typically involves the covalent attachment of biotin to a conserved lysine residue present in the active site of the biotin-dependent enzyme .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are largely unexplored. Given its structural similarity to biotin, it may influence cell function in similar ways. Biotin, for example, is known to play a role in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that biotin exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound, being a derivative of biotin, may share similar mechanisms.
Temporal Effects in Laboratory Settings
It is known that biotin’s interfering effects on laboratory tests can persist for up to 24 hours . This suggests that this compound may also have long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
Animal models are often used in preclinical studies of drugs, including the toxicological studies, dose, and side effects . Therefore, similar studies could be conducted for this compound.
Metabolic Pathways
Biotin is known to be involved in several metabolic pathways, including those of fatty acids, amino acids, and carbohydrates . This compound, being a derivative of biotin, may be involved in similar pathways.
Transport and Distribution
Biotin is known to be transported into cells via a sodium-dependent multivitamin transporter . This compound, due to its structural similarity to biotin, may be transported and distributed in a similar manner.
Subcellular Localization
The subcellular localization of proteins is crucially linked to their biological functions . Therefore, understanding the subcellular localization of this compound could provide insights into its activity and function.
特性
IUPAC Name |
2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl-methylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O4S/c1-16(6-11(18)19)10(17)5-3-2-4-9-12-8(7-21-9)14-13(20)15-12/h8-9,12H,2-7H2,1H3,(H,18,19)(H2,14,15,20)/t8-,9-,12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDUPOLHSWBTFL-AUTRQRHGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=O)CCCCC1C2C(CS1)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC(=O)O)C(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzyl N-[(1S)-1-(methylcarbamoyl)-2-phenylethyl]carbamate](/img/structure/B3105521.png)

![1-[2-(5-Benzyloxy-2-nitrophenyl)vinyl]pyrrolidine](/img/structure/B3105540.png)
![6-Methyl-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B3105556.png)

![tert-butyl N-[4-(4-iodoanilino)-4-oxobutyl]carbamate](/img/structure/B3105577.png)


![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-propanoic acid](/img/structure/B3105596.png)




![(4aS,7aS)-Octahydrocyclopenta[b]morpholine](/img/structure/B3105623.png)
